2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(3-(trifluoromethyl)phenyl)carbamate
Descripción
BenchChem offers high-quality 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(3-(trifluoromethyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(3-(trifluoromethyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]ethyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O4/c1-29(10-11-34-21(32)28-15-5-3-4-14(12-15)22(24,25)26)18-13-27-30(20(31)19(18)23)16-6-8-17(33-2)9-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHNQQACLEKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(3-(trifluoromethyl)phenyl)carbamate , known for its complex structure, has garnered attention due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antioxidant, and enzyme inhibition activities.
Chemical Structure
The compound features a pyridazine core with multiple substituents that enhance its pharmacological profile. Its molecular formula is , indicating the presence of chlorine and trifluoromethyl groups, which are known to influence biological activity through electronic effects.
Antibacterial Activity
Numerous studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. For instance:
- Study Findings : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. In one study, it was noted that the compound exhibited a minimum inhibitory concentration (MIC) in the range of 50–100 μg/mL against these pathogens .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays. It was found to exhibit moderate antioxidant activity, which is crucial for mitigating oxidative stress-related damage in biological systems. The compound's ability to scavenge free radicals was quantified using the DPPH assay, yielding an IC50 value of approximately 30 μg/mL .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties:
- Acetylcholinesterase (AChE) Inhibition : It showed promising results as an AChE inhibitor, with IC50 values indicating effective inhibition comparable to standard drugs .
- Urease Inhibition : The compound displayed significant urease inhibitory activity, which is beneficial for conditions like urinary tract infections. Several derivatives were synthesized, with some showing IC50 values as low as 2 µM, indicating strong potential for therapeutic applications .
Case Studies and Research Findings
- Antibacterial Efficacy : A recent study highlighted that modifications in the substituents on the pyridazine ring significantly affected the antibacterial activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against E. coli and P. aeruginosa .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of halogen atoms and methoxy groups on the phenyl rings contributed positively to both antibacterial and antioxidant activities. Specifically, compounds with trifluoromethyl substitutions were noted to have superior bioactivity compared to their non-substituted counterparts .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(3-(trifluoromethyl)phenyl)carbamate exhibit anticancer properties. They act as inhibitors of specific kinases involved in tumor growth and angiogenesis. For instance, compounds targeting Raf kinase have shown efficacy in treating various cancers due to their ability to disrupt signaling pathways critical for cancer cell proliferation and survival .
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes associated with disease progression. In particular, its structural features allow it to interact with active sites of enzymes, blocking their activity. This mechanism is crucial in developing treatments for diseases where enzyme overactivity is a contributing factor .
Synthesis and Structural Insights
The synthesis of this compound involves multi-step organic reactions that facilitate the introduction of various functional groups essential for its biological activity. The crystal structure analysis reveals significant insights into how the compound interacts at the molecular level with biological targets, which is critical for optimizing its efficacy and reducing potential side effects .
Case Study 1: Cancer Treatment
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of similar pyridazinyl derivatives against human cancer cell lines. The results demonstrated that these compounds inhibited cell growth significantly compared to control groups, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Enzyme Activity Modulation
Another investigation focused on the enzyme inhibitory effects of carbamate derivatives. The study found that certain modifications to the chemical structure enhanced binding affinity to target enzymes, leading to improved inhibition rates. This finding underscores the importance of structural variations in enhancing therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
